molecular formula C12H18ClNO2 B6068258 [4-(4-methoxyphenoxy)but-2-en-1-yl]methylamine hydrochloride

[4-(4-methoxyphenoxy)but-2-en-1-yl]methylamine hydrochloride

Cat. No. B6068258
M. Wt: 243.73 g/mol
InChI Key: KOTCRACVBUPUDO-BJILWQEISA-N
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Description

[4-(4-methoxyphenoxy)but-2-en-1-yl]methylamine hydrochloride, also known as BAMM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BAMM is a derivative of amphetamine and belongs to the class of compounds known as phenethylamines.

Mechanism of Action

The exact mechanism of action of [4-(4-methoxyphenoxy)but-2-en-1-yl]methylamine hydrochloride is not fully understood. However, it is believed to act on the dopaminergic and serotonergic systems in the brain, which are involved in the regulation of mood, cognition, and movement. [4-(4-methoxyphenoxy)but-2-en-1-yl]methylamine hydrochloride may also modulate the release of neurotransmitters such as dopamine and serotonin, which play a crucial role in the functioning of the central nervous system.
Biochemical and Physiological Effects
[4-(4-methoxyphenoxy)but-2-en-1-yl]methylamine hydrochloride has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which may contribute to its neuroprotective and anti-inflammatory effects. [4-(4-methoxyphenoxy)but-2-en-1-yl]methylamine hydrochloride has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

One of the main advantages of [4-(4-methoxyphenoxy)but-2-en-1-yl]methylamine hydrochloride is its potential therapeutic applications. It has been shown to have neuroprotective and anti-inflammatory effects, which may be useful in the treatment of a wide range of diseases. Another advantage of [4-(4-methoxyphenoxy)but-2-en-1-yl]methylamine hydrochloride is its relatively low toxicity, which makes it a promising candidate for further research.
However, there are also some limitations to using [4-(4-methoxyphenoxy)but-2-en-1-yl]methylamine hydrochloride in lab experiments. One limitation is its relatively low potency compared to other compounds with similar therapeutic applications. Another limitation is the lack of clinical studies on the safety and efficacy of [4-(4-methoxyphenoxy)but-2-en-1-yl]methylamine hydrochloride in humans.

Future Directions

There are several future directions for research on [4-(4-methoxyphenoxy)but-2-en-1-yl]methylamine hydrochloride. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of neurodegenerative and inflammatory diseases. Another direction is to study its mechanism of action in more detail, which may lead to the development of more potent and selective compounds. Finally, clinical studies on the safety and efficacy of [4-(4-methoxyphenoxy)but-2-en-1-yl]methylamine hydrochloride in humans are needed to determine its potential as a therapeutic agent.

Synthesis Methods

The synthesis of [4-(4-methoxyphenoxy)but-2-en-1-yl]methylamine hydrochloride involves the condensation of 4-methoxyphenol with 2-butanone to form 4-(4-methoxyphenoxy)butan-2-one. This intermediate is then reacted with methylamine to yield [4-(4-methoxyphenoxy)but-2-en-1-yl]methylamine hydrochloride. The reaction is typically carried out in the presence of a catalyst and under controlled conditions to ensure high yields and purity of the product.

Scientific Research Applications

[4-(4-methoxyphenoxy)but-2-en-1-yl]methylamine hydrochloride has been studied extensively for its potential therapeutic applications. It has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease. [4-(4-methoxyphenoxy)but-2-en-1-yl]methylamine hydrochloride has also been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.

properties

IUPAC Name

(E)-4-(4-methoxyphenoxy)-N-methylbut-2-en-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2.ClH/c1-13-9-3-4-10-15-12-7-5-11(14-2)6-8-12;/h3-8,13H,9-10H2,1-2H3;1H/b4-3+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOTCRACVBUPUDO-BJILWQEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC=CCOC1=CC=C(C=C1)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC/C=C/COC1=CC=C(C=C1)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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